molecular formula C12H21N5 B13757072 1-(1-Cyclopentyl-1H-tetrazol-5-ylmethyl)-piperidine CAS No. 551933-65-4

1-(1-Cyclopentyl-1H-tetrazol-5-ylmethyl)-piperidine

Cat. No.: B13757072
CAS No.: 551933-65-4
M. Wt: 235.33 g/mol
InChI Key: KQULFGVVJDMLEY-UHFFFAOYSA-N
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Description

1-(1-Cyclopentyl-1H-tetrazol-5-ylmethyl)-piperidine is a chemical compound that has garnered interest in various fields of scientific research This compound features a piperidine ring attached to a tetrazole moiety, which is further substituted with a cyclopentyl group

Preparation Methods

The synthesis of 1-(1-Cyclopentyl-1H-tetrazol-5-ylmethyl)-piperidine involves several steps, typically starting with the preparation of the tetrazole ring. One common method involves the reaction of cyclopentylamine with sodium azide and triethyl orthoformate to form the tetrazole ring. This intermediate is then reacted with piperidine under specific conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(1-Cyclopentyl-1H-tetrazol-5-ylmethyl)-piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, often using halogenated reagents.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.

Scientific Research Applications

1-(1-Cyclopentyl-1H-tetrazol-5-ylmethyl)-piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Cyclopentyl-1H-tetrazol-5-ylmethyl)-piperidine involves its interaction with specific molecular targets. The tetrazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating them. The cyclopentyl group may enhance the compound’s binding affinity and specificity, while the piperidine ring can modulate its pharmacokinetic properties. These interactions can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

1-(1-Cyclopentyl-1H-tetrazol-5-ylmethyl)-piperidine can be compared with other similar compounds, such as:

  • 1-[(1-Cyclopentyl-1H-tetrazol-5-yl)methyl]pyrrolidinium
  • 1-[(S)-(1-Cyclopentyl-1H-tetrazol-5-yl)(phenyl)methyl]-4-ethylpiperazinediium
  • N-[(1-Cyclopentyl-1H-tetrazol-5-yl)methyl]-N-[(9-methyltetrazolo[1,5-a]quinolin-4-yl)methyl]cyclohexanamine

These compounds share the tetrazole and cyclopentyl moieties but differ in their additional substituents and ring structures. The unique combination of the piperidine ring in this compound sets it apart, potentially offering distinct chemical and biological properties.

Properties

CAS No.

551933-65-4

Molecular Formula

C12H21N5

Molecular Weight

235.33 g/mol

IUPAC Name

1-[(1-cyclopentyltetrazol-5-yl)methyl]piperidine

InChI

InChI=1S/C12H21N5/c1-4-8-16(9-5-1)10-12-13-14-15-17(12)11-6-2-3-7-11/h11H,1-10H2

InChI Key

KQULFGVVJDMLEY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=NN=NN2C3CCCC3

Origin of Product

United States

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